3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride
Description
3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride is a heterocyclic compound featuring a pyrrolidine ring linked to a substituted phenoxy group. The phenyl ring is substituted with a bromine atom at position 4 and an ethyl group at position 2, with the hydrochloride salt enhancing solubility and stability.
Molecular Formula: C₁₂H₁₅BrNO·HCl Molecular Weight: ~304.35 g/mol Key Features:
- Pyrrolidine ring (5-membered nitrogen-containing heterocycle).
- Electron-withdrawing bromine at position 4 and hydrophobic ethyl group at position 2 on the phenyl ring.
- Hydrochloride salt improves crystallinity and handling.
Properties
IUPAC Name |
3-(4-bromo-2-ethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-2-9-7-10(13)3-4-12(9)15-11-5-6-14-8-11;/h3-4,7,11,14H,2,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTWFDBIKJGRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-64-3 | |
| Record name | Pyrrolidine, 3-(4-bromo-2-ethylphenoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-bromo-2-ethylphenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phenoxy derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
Scientific Research Applications
3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride has a broad range of applications in scientific research:
Medicinal Chemistry
- Drug Development : This compound is investigated for its potential therapeutic effects, particularly as a lead compound in drug discovery. Its structure suggests possible interactions with biological targets relevant to various diseases.
- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against Gram-positive bacteria, making it a candidate for developing new antibacterial agents .
Biological Studies
- Cell Signaling Pathways : The compound is employed in studies involving receptor binding assays and cell signaling pathways, which are crucial for understanding cellular responses and disease mechanisms.
- Neuropharmacology : Preliminary studies suggest neuroprotective properties, indicating potential benefits in treating neurodegenerative diseases.
Analytical Chemistry
- Reference Standard : It serves as a reference standard in analytical chemistry for the quantification of similar compounds in pharmaceutical formulations.
Industrial Applications
- Quality Control : Used in pharmaceutical manufacturing as a quality control standard to ensure the consistency and reliability of products.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially modulating cellular activities and influencing disease processes.
- Antiviral Effects : Research indicates that it may inhibit viral replication, showcasing its potential as an antiviral agent.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Antimicrobial Efficacy Study : Sarbu et al. (2019) explored various pyrrolidine derivatives, including this compound, demonstrating potent activity against biofilm-forming bacteria—an important finding given the rising issue of antibiotic resistance.
- Neuroprotective Properties Investigation : Research indicates that this compound may possess neuroprotective effects through modulation of neurotransmitter receptors, suggesting potential applications in neurodegenerative conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type Variations
Halogen and Alkyl Group Modifications
Functional Group Additions
Physicochemical and Structural Analysis
- Electronic Effects: Bromine (Br) at position 4 provides moderate electron-withdrawing effects, while ethyl (C₂H₅) at position 2 contributes hydrophobicity. Chlorine (Cl) substitution (e.g., ) increases electronegativity but reduces atomic size compared to Br, altering binding kinetics.
- Methylene bridges (e.g., ) introduce conformational flexibility, which may improve binding to dynamic protein targets.
Salt Forms :
- Hydrochloride salts are common across all compounds, improving aqueous solubility and crystallinity.
Biological Activity
3-(4-Bromo-2-ethylphenoxy)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a 4-bromo-2-ethylphenoxy group. This structural arrangement may influence its interaction with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit the growth of various bacterial strains, including Gram-positive bacteria .
- Antitumor Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .
- Anti-inflammatory Effects : Pyrrolidine derivatives have been noted for their ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : It is hypothesized that the compound could bind to certain receptors, altering cellular signaling pathways and gene expression.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory responses |
Table 2: Case Studies on Antitumor Activity
| Study Reference | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| HeLa | 15.14 ± 1.33 | Higher antiproliferative activity than cisplatin | |
| CT26 | 8.31 ± 0.64 | Significant reduction in cell viability |
Case Studies
- Antimicrobial Study : A recent study demonstrated that pyrrolidine derivatives exhibited potent antimicrobial activity against several bacterial strains. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .
- Cancer Research : In vitro studies on HeLa and CT26 cell lines revealed that compounds similar to this compound showed significant cytotoxic effects, with IC50 values indicating strong antiproliferative activity compared to standard chemotherapeutics like cisplatin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
